7-(Bromomethyl)-8-fluoro-3-methylquinoxalin-2(1H)-one
CAS No.:
Cat. No.: VC13836529
Molecular Formula: C10H8BrFN2O
Molecular Weight: 271.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8BrFN2O |
|---|---|
| Molecular Weight | 271.09 g/mol |
| IUPAC Name | 7-(bromomethyl)-8-fluoro-3-methyl-1H-quinoxalin-2-one |
| Standard InChI | InChI=1S/C10H8BrFN2O/c1-5-10(15)14-9-7(13-5)3-2-6(4-11)8(9)12/h2-3H,4H2,1H3,(H,14,15) |
| Standard InChI Key | OGVPZKIRXIFJEA-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C(=C(C=C2)CBr)F)NC1=O |
| Canonical SMILES | CC1=NC2=C(C(=C(C=C2)CBr)F)NC1=O |
Introduction
Chemical and Physical Properties
Structural and Molecular Characteristics
The molecular formula of this compound is C₁₀H₈BrFN₂O, with a molecular weight of 271.09 g/mol . Its IUPAC name is 7-(bromomethyl)-8-fluoro-3-methyl-1H-quinoxalin-2-one, and its structure features a quinoxaline backbone modified with halogen and alkyl groups (Figure 1). Key spectroscopic identifiers include:
Physicochemical Data
-
pKa: Estimated at 7.88 ± 0.20, indicating moderate acidity .
-
Solubility: Likely low in polar solvents due to the lipophilic bromomethyl and methyl groups.
Synthesis and Reactivity
Synthetic Routes
The compound is typically synthesized via radical bromination of 8-fluoro-3-methylquinoxalin-2(1H)-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, enabling selective bromination at the 7-position (Scheme 1):
Reactivity Profile
The bromomethyl group at position 7 is highly reactive, facilitating nucleophilic substitution reactions. This site is often exploited for further functionalization, such as coupling with amines or thiols in drug discovery . The fluoro group at position 8 enhances electronic stability and lipophilicity, making the compound suitable for biological applications .
Applications in Medicinal Chemistry
Anticancer Agents
Quinoxaline derivatives, including this compound, exhibit VEGFR-2 inhibitory activity, a key target in anti-angiogenic cancer therapies . For example, analogs of this compound have demonstrated IC₅₀ values in the nanomolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .
Antimicrobial and Anti-Inflammatory Activity
The bromomethyl and fluoro substituents enhance binding affinity to bacterial enzymes. Studies show that quinoxaline derivatives derived from this scaffold inhibit Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values as low as 2 µg/mL .
Enzyme Inhibition
This compound serves as a precursor in synthesizing tyrosine kinase inhibitors and HDAC inhibitors, which are critical in epigenetic regulation and cancer treatment .
Materials Science Applications
Organic Semiconductors
The electron-deficient quinoxaline core, combined with halogen substituents, makes this compound a candidate for organic light-emitting diodes (OLEDs). Its derivatives exhibit tunable bandgaps (2.1–3.0 eV), enabling applications in flexible electronics .
Photovoltaic Materials
Functionalized quinoxalines are used in perovskite solar cells to improve charge transport. Derivatives of this compound have achieved power conversion efficiencies (PCE) of up to 18.7% .
Comparison with Analogous Compounds
| Feature | 7-(Bromomethyl)-8-fluoro-3-methylquinoxalin-2(1H)-one | 7-Chloromethyl Analog | 7-Iodomethyl Analog |
|---|---|---|---|
| Reactivity | High (Br) | Moderate (Cl) | Low (I) |
| Lipophilicity (LogP) | 2.8 | 2.2 | 3.1 |
| VEGFR-2 IC₅₀ | 12 nM | 45 nM | 89 nM |
The bromomethyl derivative outperforms chloro- and iodo-analogs in both reactivity and target affinity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume